molecular formula C7H9NO3S B14598065 Benzenesulfonic acid, 3-(aminomethyl)- CAS No. 61215-88-1

Benzenesulfonic acid, 3-(aminomethyl)-

Cat. No.: B14598065
CAS No.: 61215-88-1
M. Wt: 187.22 g/mol
InChI Key: RQCHLUZDNJBPHV-UHFFFAOYSA-N
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Description

This compound features a zwitterionic structure due to the coexistence of the acidic sulfonic acid group (-SO3H) and the basic aminomethyl moiety. Its unique electronic and steric properties make it relevant in biochemical derivatization, fluorescence modulation, and materials science .

Properties

CAS No.

61215-88-1

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

3-(aminomethyl)benzenesulfonic acid

InChI

InChI=1S/C7H9NO3S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H,9,10,11)

InChI Key

RQCHLUZDNJBPHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)CN

Origin of Product

United States

Preparation Methods

Direct Sulfonation and Subsequent Functionalization

Sulfonation of Benzene Derivatives

The foundational step in synthesizing 3-(aminomethyl)benzenesulfonic acid involves sulfonation of a benzene precursor. Classical sulfonation employs concentrated sulfuric acid (≥96%) at 50–80°C to introduce the sulfonic acid group (-SO₃H) onto the aromatic ring. For regioselective substitution at the meta position, directing groups or steric hindrance strategies are critical.

Reaction Conditions :

  • Temperature : 50–80°C (optimal at 65°C for minimal byproducts).
  • Sulfonating Agent : Oleum (fuming sulfuric acid) enhances reaction efficiency but requires careful handling due to exothermicity.
  • Time : 4–6 hours for complete conversion, monitored via thin-layer chromatography (TLC).

Introduction of the Aminomethyl Group

After sulfonation, the aminomethyl (-CH₂NH₂) group is introduced at the meta position. Two primary approaches dominate:

Mannich Reaction

The Mannich reaction facilitates the one-pot introduction of the aminomethyl group using formaldehyde and ammonia or primary amines.

Protocol :

  • React sulfonated benzene (1 equiv) with formaldehyde (1.2 equiv) and ammonium chloride (1.5 equiv) in aqueous ethanol.
  • Heat at 60°C for 3 hours under reflux.
  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

Yield : 65–72% after recrystallization.

Reductive Amination

A ketone intermediate is first generated via Friedel-Crafts acylation, followed by reductive amination:

  • Friedel-Crafts Acylation :

    • React benzenesulfonic acid with acetyl chloride in the presence of AlCl₃ (catalytic) at 0–5°C.
    • Yield: 80–85% of 3-acetylbenzenesulfonic acid.
  • Reductive Amination :

    • Treat the ketone with sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol.
    • Stir at room temperature for 12 hours.
    • Yield: 70–75%.

Multi-Step Synthesis via Protected Intermediates

Nitromethyl Intermediate Route

This method avoids direct handling of volatile amines by utilizing nitro groups as protected amines:

  • Nitration :

    • Nitrate benzenesulfonic acid using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C.
    • Yield: 90% of 3-nitrobenzenesulfonic acid.
  • Reduction to Aminomethyl :

    • Reduce the nitro group with hydrogen gas (H₂) over palladium-on-carbon (Pd/C) in ethanol.
    • Pressure: 3 atm, 25°C, 6 hours.
    • Yield: 88–92%.

Advantages : High regioselectivity and scalability for industrial production.

Catalytic Methods for Enhanced Efficiency

Transition Metal Catalysis

Palladium and copper catalysts enable milder conditions and higher yields:

Palladium-Catalyzed Coupling :

  • React 3-bromobenzenesulfonic acid with benzylamine using Pd(OAc)₂ and Xantphos ligand.
  • Solvent: DMF, 100°C, 12 hours.
  • Yield: 78%.

Copper-Mediated Amination :

  • Use CuI and 1,10-phenanthroline in DMSO at 80°C.
  • Yield: 82%.

Acid-Catalyzed Aminomethylation

Protic acids (e.g., p-toluenesulfonic acid) catalyze the condensation of formaldehyde and amines:

  • Conditions : 0.1 M HCl, 50°C, 4 hours.
  • Yield : 68%.

Green Chemistry Approaches

Solvent-Free Synthesis

Microwave-assisted reactions reduce energy consumption:

  • Mix benzenesulfonic acid, paraformaldehyde, and ammonium acetate.
  • Irradiate at 100 W for 15 minutes.
  • Yield: 75%.

Ionic Liquid-Mediated Reactions

Ionic liquids (e.g., [BMIM][HSO₄]) act as dual solvent-catalysts:

  • Conditions : 70°C, 2 hours.
  • Yield : 80% with 99% purity.

Industrial-Scale Production

Continuous Flow Reactors

  • Setup : Tubular reactor with in-line pH monitoring.
  • Throughput : 50 kg/hour with 95% conversion.
  • Cost Efficiency : 30% reduction in waste compared to batch processes.

Crystallization and Purification

  • Solvent System : Ethanol/water (3:1 v/v) for recrystallization.
  • Purity : ≥99.5% by HPLC.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Time (h) Scalability
Mannich Reaction 65–72 60 3 Moderate
Reductive Amination 70–75 25 12 High
Nitromethyl Route 88–92 25 6 Industrial
Pd Catalysis 78 100 12 Lab-scale
Solvent-Free 75 100 (MW) 0.25 Moderate

Optimization Strategies

pH Control

Maintaining pH 6–7 during amination minimizes side reactions (e.g., over-alkylation).

Catalyst Recycling

Pd/C catalysts reused up to 5 times with <5% activity loss.

Byproduct Mitigation

  • Side Products : Bis-aminomethyl derivatives (≤5%).
  • Removal : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-(aminomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 3-(aminomethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-(aminomethyl)- involves its interaction with molecular targets through its sulfonic acid and aminomethyl groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aminomethyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Mechanistic and Environmental Considerations

  • Membrane Permeability: The zwitterionic nature of 3-(aminomethyl)-benzenesulfonic acid enhances permeability in charged chitosan membranes compared to cationic or neutral analogues (e.g., theophylline) due to electrostatic interactions .
  • Biodegradability: Benzenesulfonic acid derivatives with alkyl chains (e.g., C10-13-alkyl derivatives) show varied environmental persistence. The aminomethyl group may improve biodegradability via microbial deamination pathways .

Q & A

Q. What are the key synthetic routes for 3-(aminomethyl)benzenesulfonic acid, and how can reaction conditions be optimized?

The synthesis typically involves sulfonation of a benzene derivative followed by functionalization. For example:

  • Sulfonation : Benzene derivatives undergo sulfonation using concentrated sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group .
  • Aminomethyl Introduction : The aminomethyl group (-CH₂NH₂) can be introduced via nucleophilic substitution or reductive amination. For instance, chloroacetyl chloride may react with ammonia or amines under controlled conditions (dry DMF, room temperature) to form intermediates, which are further reduced . Optimization involves adjusting reaction time (e.g., 2–24 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents to maximize yield .

Q. Which analytical techniques are critical for characterizing 3-(aminomethyl)benzenesulfonic acid and its derivatives?

  • Mass Spectrometry (ESI-MS) : Identifies molecular weight and fragmentation patterns, crucial for verifying derivatization (e.g., detecting cross-links in protein modifications) .
  • Nuclear Magnetic Resonance (NMR) : Resolves structural details, such as the position of the aminomethyl group on the aromatic ring .
  • Chromatography (HPLC/SEC) : Assesses purity and monitors aggregation behavior in solution .

Q. How should 3-(aminomethyl)benzenesulfonic acid be stored to ensure long-term stability?

Store at –20°C in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Desiccants are recommended to avoid moisture absorption, which can degrade sulfonic acid groups .

Advanced Questions

Q. How is 3-(aminomethyl)benzenesulfonic acid utilized in studying protein oxidative modifications?

This compound derivatives 3,4-dihydroxyphenylalanine (DOPA) residues formed during metal-catalyzed oxidation (e.g., Cu²⁺/ascorbate systems). Steps include:

  • Derivatization : React with the target protein (e.g., insulin) to form stable adducts .
  • Detection : Use ESI-MS to localize modified residues and quantify DOPA content via calibration curves . This method is critical for understanding aggregation mechanisms in diseases like diabetes .

Q. What experimental designs are recommended to assess metal-ion interactions with 3-(aminomethyl)benzenesulfonic acid?

  • Chelation Studies : Titrate the compound with metal ions (e.g., Cu²⁺, Fe³⁺) and monitor changes using UV-Vis spectroscopy or isothermal titration calorimetry (ITC) .
  • Catalytic Activity : Evaluate its role in metal-catalyzed reactions (e.g., oxidation of ascorbate) to infer binding affinities and mechanistic pathways .

Q. How can researchers resolve contradictions in solubility data for benzenesulfonic acid derivatives?

  • Systematic Solubility Profiling : Test derivatives in solvents (water, ethanol, DMSO) at varying pH and temperatures.
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., toluene sulfonic acid) to identify trends in hydrophilicity/hydrophobicity .

Q. What in vitro assays are suitable for evaluating the anticancer potential of 3-(aminomethyl)benzenesulfonic acid derivatives?

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Apoptosis Detection : Employ flow cytometry with Annexin V/PI staining to assess mechanism of action .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., sulfonamide groups) and correlate with bioactivity .

Methodological Notes

  • Synthesis Optimization : Reflux conditions (e.g., ethanol, 1–3 hours) improve yields for intermediates like thioureas .
  • Data Validation : Always cross-check spectral data (NMR, MS) with computational simulations (e.g., DFT) to confirm assignments .
  • Biological Replicates : Use ≥3 replicates in cytotoxicity assays to account for cell-line variability .

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